Lithium tert-butylcyclopentadienide
Overview
Description
Lithium tert-butylcyclopentadienide is an organolithium compound with the chemical formula C₉H₁₃Li . It is a white to off-white powder that is highly reactive and used primarily in organic synthesis. This compound is known for its utility as a strong base and nucleophile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium tert-butylcyclopentadienide can be synthesized through several methods:
Deprotonation of tert-butylcyclopentadiene: This method involves the reaction of tert-butylcyclopentadiene with a strong base such as n-butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures.
Reduction of tert-butylcyclopentadiene with lithium metal: This method involves the direct reduction of tert-butylcyclopentadiene using lithium metal in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: It can participate in addition reactions with multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Solvents: Common solvents include THF, diethyl ether, and hexane.
Reagents: Typical reagents include alkyl halides, carbonyl compounds, and other electrophiles.
Major Products:
Alkylated Cyclopentadienes: These are formed when this compound reacts with alkyl halides.
Alcohols and Ketones: These are formed when it reacts with carbonyl compounds.
Scientific Research Applications
Lithium tert-butylcyclopentadienide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong base and nucleophile in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of organometallic compounds and catalysts.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Battery Technology: It is explored for its potential use in lithium-ion batteries.
Mechanism of Action
The mechanism of action of lithium tert-butylcyclopentadienide involves its role as a nucleophile and base. It can donate electrons to electrophiles, forming new bonds and facilitating various chemical transformations. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Lithium tert-butylcyclopentadienide can be compared with other similar compounds such as:
Lithium cyclopentadienide: This compound is less sterically hindered and more reactive in certain reactions.
Lithium pentamethylcyclopentadienide: This compound is more sterically hindered and less reactive but offers better selectivity in some reactions.
Uniqueness: this compound is unique due to its balance of reactivity and steric hindrance, making it suitable for a wide range of applications in organic synthesis and material science .
Properties
IUPAC Name |
lithium;5-tert-butylcyclopenta-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWDGHNZTWBHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[C-]1C=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50356-03-1 | |
Record name | Lithium tert-butylcyclopentadienide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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